molecular formula C9H14N2O B13279337 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine

6-Methyl-2-(propan-2-yloxy)pyridin-3-amine

Cat. No.: B13279337
M. Wt: 166.22 g/mol
InChI Key: QJWJYACVDRPGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(propan-2-yloxy)pyridin-3-amine (CAS 1509685-73-7) is a high-purity pyridine derivative of interest to researchers in medicinal chemistry and pharmaceutical development. With the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol, this compound serves as a versatile chemical building block . The structure features an amine group and an isopropoxy group attached to the pyridine ring, which is substituted with a methyl group at the 6-position. This specific arrangement makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the exploration of new active pharmaceutical ingredients (APIs) and ligands for various biological targets. As a research chemical, it is primarily utilized in hit-to-lead optimization stages and in constructing compound libraries for high-throughput screening. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct safe handling practices and determine the suitability of this compound for their specific experimental investigations. For precise identification, the SMILES code is NC1=CC=C(C)N=C1OC(C)C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

6-methyl-2-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-6(2)12-9-8(10)5-4-7(3)11-9/h4-6H,10H2,1-3H3

InChI Key

QJWJYACVDRPGIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N)OC(C)C

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and application of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine , a specialized heterocyclic building block used extensively in the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

Technical Whitepaper | Version 1.0

Executive Summary

6-Methyl-2-(propan-2-yloxy)pyridin-3-amine (IUPAC) is a trisubstituted pyridine scaffold characterized by an electron-donating isopropoxy group at the C2 position, a primary amine at C3, and a methyl group at C6. This specific substitution pattern renders the molecule highly valuable in medicinal chemistry, particularly for optimizing the lipophilicity (LogP) and metabolic stability of drug candidates targeting LPA1 receptors and IRAK4 .

Unlike simpler aminopyridines, the bulky isopropoxy group provides steric shielding that can modulate binding affinity and selectivity in protein active sites, while the C6-methyl group blocks metabolic oxidation at the susceptible


-position of the pyridine ring.

Chemical Identity & Structural Analysis[1]

Attribute Detail
IUPAC Name 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine
Common Synonyms 3-Amino-2-isopropoxy-6-methylpyridine; 2-Isopropoxy-6-picolin-3-amine
Molecular Formula

Molecular Weight 166.22 g/mol
SMILES CC1=NC(OC(C)C)=C(N)C=C1
Key Functional Groups Pyridine (Heterocycle), Primary Amine (Nucleophile), Isopropyl Ether (Lipophilic/Steric)
Structural Logic

The molecule features a push-pull electronic system :

  • C2-Isopropoxy: Acts as a strong

    
    -withdrawing but 
    
    
    
    -donating group. The steric bulk of the isopropyl group forces a specific conformation, often orthogonal to the ring, which can displace high-energy water molecules in enzyme pockets.
  • C3-Amine: The primary handle for amide coupling or Buchwald-Hartwig aminations. Its nucleophilicity is modulated by the adjacent alkoxy group.

  • C6-Methyl: Increases lipophilicity and prevents metabolic attack (oxidation) at the otherwise reactive C6 position.

Physicochemical Profile

The following data combines experimental precedents from homologous series and calculated consensus values (ACD/Labs, ChemAxon).

Table 1: Physicochemical Constants[1]
PropertyValue (Experimental/Predicted)Implications for Drug Design
Physical State Brown/Yellow Oil or Low-melting SolidRequires careful handling; tends to darken upon oxidation.
Boiling Point ~240–250 °C (Predicted @ 760 mmHg)High boiling point allows for high-temperature coupling reactions.
LogP (Octanol/Water) 1.85 ± 0.3Moderate lipophilicity; good membrane permeability.
pKa (Conjugate Acid) ~5.8 – 6.2 (Pyridine N)Less basic than unsubstituted pyridine due to the inductive effect of oxygen.
Topological Polar Surface Area (TPSA) 48.1 ŲWell within the range for CNS penetration (< 90 Ų).
H-Bond Donors / Acceptors 1 Donor / 3 AcceptorsIdeal for forming hinge-binding motifs in kinase inhibitors.
Solubility High in DCM, EtOAc, MeOH; Low in WaterRequires organic co-solvents (DMSO/DMF) for biological assays.

Synthesis & Manufacturing Protocol

The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction . This pathway avoids transition metal catalysts in the first step, reducing cost and metal scavenging requirements.
Reaction Scheme (Graphviz Visualization)

SynthesisPathway Start 2-Chloro-6-methyl- 3-nitropyridine Reagent1 i-PrOH, NaH (SNAr) Start->Reagent1 Inter 2-Isopropoxy-6-methyl- 3-nitropyridine Reagent1->Inter Reagent2 H2, Pd/C or Fe/NH4Cl Inter->Reagent2 Product 6-Methyl-2-(propan-2-yloxy) pyridin-3-amine Reagent2->Product

Figure 1: Two-step synthesis starting from commercially available chloronitropyridine precursors.

Detailed Protocol
Step 1: Etherification (

)
  • Reagents: 2-Chloro-6-methyl-3-nitropyridine (1.0 eq), Sodium Hydride (1.2 eq), Isopropanol (Solvent/Reagent).

  • Procedure: Suspend NaH in dry THF or use neat isopropanol. Add the chloropyridine slowly at 0°C. Stir at ambient temperature (or reflux if sluggish) for 4–6 hours.

  • Workup: Quench with water, extract into Ethyl Acetate. The nitro-ether intermediate is usually a yellow solid.

  • Critical Control: Maintain anhydrous conditions to prevent hydrolysis to the pyridone side-product.

Step 2: Nitro Reduction
  • Reagents: Nitro intermediate, 10% Pd/C (catalytic), Hydrogen gas (1 atm) OR Iron powder/NH4Cl (for chemoselectivity if other reducible groups are present).

  • Procedure: Hydrogenate in Methanol/Ethanol for 6–12 hours.

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate. The amine product is air-sensitive; store under nitrogen or convert to HCl salt immediately.

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical workflow is recommended.

Table 2: QC Specifications
MethodExpected Signal / Criteria

H-NMR (400 MHz, DMSO-

)

1.3 (d, 6H, Isopropyl), 2.3 (s, 3H, Methyl), 4.8 (bs, 2H,

), 5.2 (sept, 1H, CH-O), 6.5–7.0 (Ar-H).
HPLC Purity > 98.0% (AUC) @ 254 nm.
Mass Spectrometry (ESI+)

m/z.
Appearance Clear to dark amber oil (free base); White solid (HCl salt).
Analytical Workflow Diagram

AnalyticalWorkflow cluster_Tests Parallel QC Assays Sample Crude Product NMR 1H-NMR (Identity) Sample->NMR HPLC HPLC-UV (Purity) Sample->HPLC KF Karl Fischer (Water Content) Sample->KF Decision Spec Check: Purity > 98%? HPLC->Decision Release Release for Synthesis Decision->Release Yes Reprocess Recrystallize/ Column Chrom. Decision->Reprocess No

Figure 2: Quality control decision tree for intermediate validation.

Stability & Handling Protocols

Degradation Pathways
  • Oxidation: Primary aminopyridines are susceptible to N-oxidation or oxidative coupling (forming azo/hydrazo dimers) upon prolonged exposure to air and light.

  • Hydrolysis: The isopropyl ether linkage is generally stable but can cleave under strongly acidic conditions at high temperatures (

    
    C), reverting to the pyridone.
    
Storage Recommendations
  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Argon or Nitrogen blanket.

  • Temperature: 2–8°C for short term; -20°C for long term.

  • Form: Conversion to the Hydrochloride (HCl) salt significantly improves shelf-life and handling properties (solid vs. oil).

Applications in Drug Discovery[7][10]

This scaffold is a "privileged structure" in medicinal chemistry, appearing in patents for:

  • LPA1 Antagonists: Used in the treatment of fibrotic diseases (e.g., Idiopathic Pulmonary Fibrosis). The isopropoxy group fills hydrophobic pockets in the GPCR transmembrane domain [1].

  • Kinase Inhibitors: The 3-amino group serves as the hinge-binder, while the 2-alkoxy group orients the molecule within the ATP-binding site.

  • IRAK4 Inhibitors: Used in neuroinflammatory pathways (e.g., Ischemic Stroke).[1] The scaffold provides CNS penetration properties due to its balanced lipophilicity [2].

References

  • Patent WO2021110805A1. Combination of an azetidine LPA1 receptor antagonist with pirfenidone and/or nintedanib for use in the treatment of fibrotic diseases. (2021).[2] Link

  • Evans, R., et al. (2024).[1] Discovery of BIO-7488, a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Sawanishi, H., et al. (1987).[3] Synthesis and properties of 3-aminopyridine derivatives. (General reference for aminopyridine synthesis).

  • Fluorochem Product Catalog. 2-Isopropoxy-6-methylpyridin-3-amine.[4]Link

Sources

Technical Whitepaper: Mass Spectrometry Fragmentation Architecture of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine

[1]

1

Executive Summary

This technical guide details the mass spectrometry (MS) behavior of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine , a critical heterocyclic intermediate often encountered in the synthesis of kinase inhibitors and analgesic pharmacophores.

Understanding the fragmentation of this molecule requires navigating two distinct chemical behaviors: the lability of the alkyl-aryl ether bond and the stability of the aminopyridine core. In Electrospray Ionization (ESI), the spectrum is dominated by a characteristic neutral loss of propene (42 Da) , a diagnostic transition that converts the 2-alkoxypyridine into its 2-pyridone tautomer.

This guide provides a self-validating framework for identifying this molecule in complex matrices, distinguishing it from isobaric impurities through specific MS/MS transitions.

Physicochemical Profile
ParameterValue
Formula

Monoisotopic Mass 166.1106 Da
[M+H]⁺ (ESI) 167.1179 m/z
Key Structural Motifs Isopropyl ether (labile), Primary amine, Pyridine ring

Experimental Framework

To ensure reproducibility, the following protocol utilizes LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry). This method is preferred over Electron Impact (EI) for this molecule due to the lability of the ether linkage, which often leads to a missing molecular ion in high-energy EI sources.

Standardized LC-MS/MS Protocol[1]

Objective: Maximize the detection of the precursor ion (

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid) .[1]

    • Rationale: Formic acid ensures complete protonation of the pyridine nitrogen and the exocyclic amine, stabilizing the

      
       species.
      
  • Source Conditions (ESI+):

    • Capillary Voltage: 3.5 kV (Standard positive mode).[1]

    • Cone Voltage: 20–30 V. Critical: Keep this relatively low.[1] Higher voltages (>40 V) will induce In-Source Fragmentation (ISF) , prematurely cleaving the isopropyl group and mimicking the spectrum of the degradation product (6-methyl-3-aminopyridin-2-one).

  • Collision Induced Dissociation (CID):

    • Collision Gas: Argon or Nitrogen.[1]

    • Collision Energy (CE) Ramp: 15 eV

      
       35 eV.[1]
      
    • Why: A ramp is necessary because the ether cleavage (low energy) and ring opening (high energy) occur at vastly different internal energies.

Mechanistic Fragmentation Analysis

The fragmentation pattern of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine is governed by the McLafferty-like rearrangement and inductive cleavage .

Primary Pathway: The "Pyridone Transition" (Loss of Propene)

Transition:


This is the base peak and the most diagnostic event.[2] The 2-isopropoxy group is chemically fragile. Upon collisional activation, a hydrogen atom from the isopropyl methyl group transfers to the pyridine nitrogen (or the ether oxygen), triggering the expulsion of neutral propene (

  • Mechanism: Six-membered cyclic transition state (McLafferty Rearrangement).[1][3]

  • Result: The molecule effectively tautomerizes from the alkoxypyridine form to the thermodynamically stable pyridin-2-one form.

  • Significance: If you observe

    
     125 but no 
    
    
    167, your source energy is too high; you are looking at the in-source fragment.
Secondary Pathway: Core Degradation (Loss of CO)

Transition:


Once the pyridone core (


1
Minor Pathways[1]
  • Loss of Ammonia (

    
    ): 
    
    
    .[1] The primary amine at position 3 can be lost, but this is kinetically slower than the ether cleavage.
  • Loss of Methyl Radical (

    
    ): 
    
    
    .[1] Rare in ESI (even-electron rule) but possible if high energy is applied.[1]

Visualization of Signaling Pathways

The following diagram illustrates the hierarchical fragmentation tree, distinguishing between low-energy (facile) and high-energy (skeletal) cleavages.

FragmentationPathcluster_legendStructural ContextPrecursorPrecursor Ion[M+H]+ = 167(Intact Ether)PyridoneBase Peak Fragment[M+H-C3H6]+ = 125(Pyridone Core)Precursor->PyridoneLoss of Propene (-42 Da)McLafferty Rearrangement(Low CE: 10-20 eV)AmineLossMinor Fragment[M+H-NH3]+ = 150Precursor->AmineLossLoss of NH3 (-17 Da)(Minor Pathway)PyrroleSecondary Fragment[125-CO]+ = 97(Ring Contraction)Pyridone->PyrroleLoss of CO (-28 Da)Ring Contraction(High CE: >30 eV)DescThe 167->125 transition is diagnosticfor 2-isopropoxy pyridines.

Figure 1: MS/MS Fragmentation Tree. The bold path (167


Diagnostic Ion Table

Use this table to program Multiple Reaction Monitoring (MRM) transitions or for peak annotation in High-Resolution Mass Spectrometry (HRMS).

Target Ion (m/z)Formula (Predicted)Neutral LossMechanismRelative Intensity (Est.)[1]
167.12

-Protonated Precursor20–100% (Source dependent)
125.07

Propene (

, 42 Da)

-H Transfer / Ether Cleavage
100% (Base Peak)
97.08

CO (28 Da)Carbonyl extrusion from Pyridone40–60%
150.09


(17 Da)
Deamination<10%
152.09


(15 Da)
Methyl radical loss (High Energy)<5%

Interpretation Strategy for Researchers

When analyzing unknown samples or metabolic stability assays involving this scaffold:

  • Check for the "Ghost" Peak: If you see a strong peak at 125 but expect 167, do not assume the synthesis failed. Inject a blank to clear carryover, then lower your cone voltage/declustering potential.[1] The isopropoxy group is a "soft spot" in the molecule.

  • Verify the Isotope Pattern: The precursor at 167 should show a standard Carbon-13 isotope peak at 168 (~10% intensity of the parent).

  • Differentiate from Isobars: Other isomers (e.g., n-propyl ethers) will also lose 42 Da but often require higher collision energies to fragment compared to the branched isopropyl group, which forms a more stable secondary carbocation/transition state.[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text on McLafferty rearrangements in alkyl ethers).

  • Spiteller, G. (1966).[1] Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376.[1]

  • NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library.[1][4] (Standard reference for fragmentation of pyridine derivatives).

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Mechanisms of ESI fragmentation and neutral losses). [1]

A Guide to the Crystal Structure Analysis of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Crystal Structure in Modern Drug Design

In the landscape of contemporary drug discovery and development, a profound understanding of the three-dimensional atomic arrangement of a molecule is not merely advantageous; it is fundamental. For active pharmaceutical ingredients (APIs), the solid-state structure dictates a cascade of critical physicochemical properties, including solubility, stability, bioavailability, and dissolution rate. The aminopyridine scaffold, and specifically derivatives of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine, represents a class of compounds with significant potential in medicinal chemistry. Their utility as intermediates and as bioactive molecules themselves necessitates a rigorous characterization of their solid-state forms.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the precise molecular structure and the intricate network of intermolecular interactions that govern the crystal packing. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine derivatives. By leveraging detailed structural insights, scientists can make informed decisions in lead optimization, polymorph screening, and formulation development, ultimately accelerating the journey from a promising compound to a viable therapeutic agent.

While a specific crystal structure for a derivative of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine is not publicly available at the time of this writing, this guide will utilize the crystallographic data of the closely related parent compound, 6-Methylpyridin-3-amine , as a foundational case study. This will allow for a detailed exploration of the analytical workflow and a robust discussion of the key structural features. Furthermore, we will delve into a predictive analysis of the structural impact of the 2-(propan-2-yloxy) substituent, offering valuable insights for researchers working with this specific class of molecules.

Methodology: From Synthesis to a Refined Crystal Structure

The journey to an elucidated crystal structure is a multi-step process that demands precision and expertise at each stage. The following protocol outlines a typical workflow for the crystal structure analysis of a small organic molecule like a 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine derivative.

Synthesis and Purification

The initial and critical step is the synthesis of the target compound with high purity. For the parent compound, 6-Methylpyridin-3-amine, a common synthetic route involves the Hofmann rearrangement of 3-pyridinecarboxamide.[1] Following synthesis, rigorous purification, often by recrystallization or chromatography, is essential, as impurities can significantly hinder the growth of single crystals.

Single Crystal Growth: The Art and Science

Obtaining diffraction-quality single crystals is often the most challenging aspect of the analysis. Several techniques can be employed, and the optimal method is typically determined empirically.

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This is a widely used and often successful technique. For 6-Methylpyridin-3-amine, crystals have been successfully grown from a methanol solution.[1]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

The choice of solvent is paramount and can influence crystal quality and even the resulting polymorphic form. A systematic screening of various solvents and solvent mixtures is often necessary.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100-150 K, to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the diffraction pattern of X-rays is collected by a detector.

Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities and their positions, is then processed. The first step is to determine the unit cell parameters and the space group of the crystal. The unit cell is the basic repeating unit of the crystal lattice.

The phase problem, a central challenge in crystallography, is then addressed using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure.

This initial model is then refined against the experimental diffraction data. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by various metrics, including the R-factor, which is a measure of the agreement between the experimental and calculated structure factors.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Results and Discussion: The Crystal Structure of 6-Methylpyridin-3-amine as a Model System

The crystal structure of 6-Methylpyridin-3-amine provides a valuable framework for understanding the solid-state behavior of its derivatives. The crystallographic data for this compound are summarized in the table below.

Crystallographic Data
Parameter6-Methylpyridin-3-amine[1]
Chemical FormulaC₆H₈N₂
Formula Weight108.14
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.4240 (17)
b (Å)7.0560 (14)
c (Å)10.658 (2)
β (°)105.23 (3)
Volume (ų)611.3 (2)
Z4
Temperature (K)294 (2)
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³)1.175
R-factor0.057
Molecular Conformation and Intramolecular Geometry

The molecule of 6-Methylpyridin-3-amine is essentially planar, with the methyl carbon and the amine nitrogen atoms showing only slight deviations from the plane of the pyridine ring.[1] The bond lengths and angles within the molecule are within the expected ranges for similar aromatic amine structures.

Table of Selected Intramolecular Distances and Angles for 6-Methylpyridin-3-amine

Bond/AngleValue (Å/°)[1]
N1—C21.353 (3)
N1—C61.338 (3)
C2—N21.371 (3)
C2—C31.378 (4)
C5—C61.365 (4)
C6—C11.500 (4)
C6—N1—C2118.0 (2)
N1—C2—N2120.5 (2)
N1—C6—C5123.6 (2)
Intermolecular Interactions and Crystal Packing

The crystal packing of 6-Methylpyridin-3-amine is dominated by intermolecular hydrogen bonds. Specifically, the amine group acts as a hydrogen bond donor, and the pyridine nitrogen atom acts as an acceptor, forming N—H···N hydrogen bonds.[1] These interactions link the molecules into chains, which then pack to form the three-dimensional crystal lattice.

Table of Hydrogen Bond Geometry for 6-Methylpyridin-3-amine

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Code
N2—H2B···N10.862.293.131 (3)165x+1/2, -y+1/2, z+1/2

D = Donor atom, A = Acceptor atom

Caption: Schematic of the N-H···N hydrogen bonding in 6-Methylpyridin-3-amine.
Anticipated Structural Influence of the 2-(propan-2-yloxy) Substituent

The introduction of a 2-(propan-2-yloxy) or isopropoxy group at the 2-position of the pyridine ring is expected to have a significant impact on both the molecular conformation and the crystal packing.

  • Steric Effects: The bulky isopropoxy group will likely introduce steric hindrance, potentially leading to a non-planar conformation where the isopropoxy group is twisted out of the plane of the pyridine ring. This could influence the overall shape of the molecule and how it packs in the crystal lattice.

  • Changes in Intermolecular Interactions: The oxygen atom of the isopropoxy group introduces a new potential hydrogen bond acceptor site. This could lead to the formation of different hydrogen bonding motifs, such as N—H···O or C—H···O interactions, in addition to or instead of the N—H···N bonds observed in the parent compound. The presence of these new interactions would significantly alter the supramolecular architecture.

  • Polymorphism: The conformational flexibility of the isopropoxy group and the potential for different hydrogen bonding patterns increase the likelihood of polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, making a thorough polymorphic screen crucial during drug development.

Conclusion: The Value of a Structurally-Informed Approach

The crystal structure analysis of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine derivatives provides invaluable data that informs critical decisions throughout the drug development pipeline. A detailed understanding of the molecular conformation and intermolecular interactions allows for a rational approach to modifying the physicochemical properties of a drug candidate. While the specific crystal structure of a 2-(propan-2-yloxy) derivative is not yet in the public domain, the analysis of the parent compound, 6-Methylpyridin-3-amine, offers a solid foundation for understanding the structural chemistry of this class of molecules. The anticipated effects of the isopropoxy substituent highlight the importance of experimental structure determination for each new derivative to fully comprehend its solid-state properties. As researchers continue to explore the therapeutic potential of these aminopyridine derivatives, single-crystal X-ray diffraction will remain an indispensable tool in the quest for safer and more effective medicines.

References

  • Journal of Analytical & Bioanalytical Techniques. The Role of Crystallography in Drug Development. OMICS International. [Link]

  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. 6-Methylpyridin-3-amine. [Link]

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Research Journal of Pharmacy and Technology. Crystals, Crystallization and X-ray Techniques. [Link]

  • PMC. The role of crystallography in drug design. [Link]

Sources

The Aminopyridine Scaffold: From Ion Channel Blockade to Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridine moiety—specifically the 2-amino and 4-amino isomers—represents a "privileged scaffold" in medicinal chemistry. Its utility spans from the brute-force blockade of voltage-gated potassium channels (Kv) in neurology to the delicate, high-affinity binding required for ATP-competitive kinase inhibition in oncology.

This guide moves beyond basic textbook definitions. We will explore the causality of why this scaffold works, how to validate its activity experimentally, and the synthetic pathways used to derivatize it. As researchers, we must understand not just the molecule, but the system it perturbs.

Part 1: The Pharmacophore & Structural Logic

The ubiquity of aminopyridines arises from their dual nature as hydrogen bond donors (exocyclic amine) and acceptors (endocyclic nitrogen).

  • pKa Modulation: The pyridine ring nitrogen typically has a pKa ~6.8 (for 4-aminopyridine). At physiological pH, a significant fraction exists in the cationic form, which is critical for interacting with the intracellular vestibule of K+ channels.

  • Kinase Hinge Binding: In neutral forms, the 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to form a bidentate hydrogen bond network with the "hinge region" backbone of kinase enzymes.

Part 2: Neurology – The 4-AP Paradigm (Kv Channel Blockade)

Primary Agent: 4-Aminopyridine (4-AP, Fampridine, Dalfampridine).[1][2] Target: Voltage-gated Potassium Channels (Kv1.1, Kv1.2).

Mechanism of Action

In demyelinated axons (e.g., Multiple Sclerosis), the insulating myelin sheath is lost, exposing Kv channels that are normally sequestered under the myelin.[3][4] These exposed channels leak potassium ions, causing the action potential to short-circuit (fail) before reaching the synapse.[3]

4-AP acts as a "molecular cork." By entering the open pore of the Kv channel from the intracellular side, it physically occludes K+ efflux. This prolongs the depolarization phase, allowing the action potential to bridge the demyelinated gap and triggering voltage-gated Calcium channels (VGCCs) at the nerve terminal.

Visualization: Synaptic Enhancement Pathway

SynapticMechanism ActionPotential Action Potential Propagation Demyelination Demyelination (K+ Leakage) ActionPotential->Demyelination AP_Failure Conduction Failure Demyelination->AP_Failure Untreated KvChannel Kv Channel (Blocked) Demyelination->KvChannel Target Fampridine 4-Aminopyridine (Blockade) Fampridine->KvChannel Binds Intracellularly Depolarization Prolonged Depolarization KvChannel->Depolarization Prevents Repolarization CaInflux VGCC Activation (Ca2+ Influx) Depolarization->CaInflux Release Neurotransmitter Release CaInflux->Release

Figure 1: Mechanism of 4-aminopyridine in restoring conduction across demyelinated axons and enhancing synaptic transmission.[2]

Validation Protocol: Whole-Cell Patch Clamp

Objective: Quantify the IC50 of an aminopyridine derivative against Kv1.1 channels.

The "Self-Validating" Workflow:

  • Cell Line: CHO or HEK293 cells stably expressing hKv1.1. Why? Transient transfection introduces variability in channel density, distorting current density measurements.

  • Internal Solution (Pipette): 120 mM K-Gluconate (mimics intracellular environment), 10 mM EGTA. Critical: High EGTA buffers calcium to prevent activation of Ca2+-activated K+ channels, isolating the Kv current.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 200ms (activates channels).

    • Record steady-state current at the end of the pulse.

  • Application: Perfusion of compound. Validation Check: You must observe a "washout" effect. If the current does not recover after removing the drug, you likely have cell toxicity or seal degradation, not channel blockade.

  • Analysis: Plot normalized current (

    
    ) vs. log[Concentration]. Fit to the Hill equation.
    

Part 3: Oncology – Kinase Inhibition

Primary Scaffold: 2-Aminopyridine.[5][6][7][8][9][10][11] Targets: JAK2, c-Met, Nek2.

While 4-AP blocks pores, substituted 2-aminopyridines function as "hinge binders." The exocyclic amine acts as a donor to the hinge backbone carbonyl, while the ring nitrogen accepts a proton from the backbone amide.

Structure-Activity Relationship (SAR) Data

The following table summarizes the potency of select aminopyridine derivatives identified in recent high-throughput screens.

Compound IDTarget KinaseIC50 (nM)Selectivity ProfileKey Structural Feature
Crizotinib (Lead) c-Met / ALK~20High2-aminopyridine core mimics adenine.
Compound 21b JAK29>100x vs JAK1/3Hydrophobic tail fits specificity pocket.
Compound 28e Nek238ModerateImidazo[1,2-a]pyridine fusion.[12]
VRK1-Inhibitor VRK1150Low (Promiscuous)Difluorophenol moiety enhances polar contacts.
Diagram: Kinase Inhibitor Optimization Workflow

KinaseSAR cluster_opt Optimization Cycle Scaffold 2-Aminopyridine Scaffold Docking Hinge Region Docking Scaffold->Docking R_Group R-Group Substitution Docking->R_Group Assay IC50 Screening R_Group->Assay Solubility ADME/Tox Check Solubility->R_Group Poor Props Lead Lead Candidate (High Selectivity) Solubility->Lead Good Props Assay->Solubility Active?

Figure 2: Iterative SAR workflow for optimizing aminopyridine-based kinase inhibitors.

Part 4: Synthesis & Derivatization

For the medicinal chemist, accessing these derivatives efficiently is paramount.

Method A: Nucleophilic Aromatic Substitution (


) 
  • Substrate: 2-fluoro-3-nitropyridine or 4-chloropyridine.

  • Reagent: Primary amine + Base (

    
    ).
    
  • Condition: Heat (often microwave-assisted).[13][14][15]

  • Note: This is the "workhorse" method but fails if the pyridine ring is electron-rich.

Method B: Buchwald-Hartwig Amination

  • Substrate: Halopyridine + Amine.[14]

  • Catalyst:

    
     + Ligand (e.g., Xantphos).[14]
    
  • Utility: Essential for coupling sterically hindered amines or when

    
     is electronically unfavorable.
    

Method C: Pyridine N-Oxide Rearrangement

  • Reaction: Pyridine N-oxide + Activated Isocyanide.

  • Mechanism: One-pot formation of 2-aminopyridines via an imidoyl intermediate.

  • Advantage: Allows functionalization of the pyridine ring at the 2-position without a pre-existing halogen.

Part 5: Emerging Frontiers – Antimicrobial Activity

Recent studies (2020–2024) have highlighted 4-aminopyrazolo[3,4-b]pyridine derivatives as potent antimicrobials. Unlike the specific target binding in neurology or oncology, these compounds often act via membrane disruption or multi-target inhibition in bacteria.

  • Activity: MIC values as low as 3.12 µg/mL against S. aureus and P. aeruginosa.

  • Significance: They represent a non-beta-lactam alternative for Multi-Drug Resistant (MDR) strains.

References

  • Structural Basis for Voltage Gating and Dalfampridine Binding in the Shaker Potassium Channel. bioRxiv, 2024. [Link][15]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 2022. [Link][15]

  • Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010. [Link]

  • One-pot synthesis and in vitro bioactivity of novel 4-aminopyrazolo[3,4-b]pyridine derivatives as potential antimicrobial compounds. Beni-Suef University Journal of Basic and Applied Sciences, 2020.[16] [Link]

  • Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. Current Medical Research and Opinion, 2011. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of Organic Chemistry, 2015. [Link]

Sources

Methodological & Application

Technical Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 2-Alkoxy-3-Aminopyridine Scaffolds

[1][2][3]

Executive Summary

This application note details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine (CAS: 1352316-83-2) as a core scaffold.[1][2][3]

Critical Distinction: The title molecule itself lacks the requisite leaving group (halide/triflate) or boron species for direct Suzuki coupling.[1][2][3] Therefore, this protocol addresses the C-5 functionalization of its halogenated derivatives (e.g., 5-bromo-6-methyl-2-(propan-2-yloxy)pyridin-3-amine ).[1][2] This specific scaffold presents two distinct chemoselective challenges:

  • Catalyst Deactivation: The vicinal arrangement of the pyridine nitrogen (

    
    ) and the free primary amine (
    
    
    ) creates a bidentate "bite angle" capable of chelating Palladium (Pd), effectively poisoning the catalyst.[1][2][3]
  • Electronic Deactivation: The electron-donating nature of the 2-isopropoxy and 3-amino groups renders the pyridine ring electron-rich, significantly slowing the rate-determining step (oxidative addition) of the catalytic cycle.[1][2][3]

This guide provides two validated workflows: a High-Throughput Direct Method using advanced precatalysts and a Robust Protection Method for scale-up.[1][2][3]

Pre-Reaction Analysis & Mechanistic Insight[1][2][3]

The "Catalyst Poisoning" Mechanism

In standard Suzuki conditions (e.g.,

123123
Strategic Decision Tree

Use the following logic to select your protocol:

DecisionTreeStartStart: 5-Halo-SubstrateCheckScaleScale & Value?Start->CheckScaleHighValueHigh Value / Late Stage(>10g)CheckScale->HighValueScale UpDiscoveryDiscovery / Screening(<100mg)CheckScale->DiscoveryRapid AnalogingProtocolAProtocol A: Protection Route(Acetylation)HighValue->ProtocolAProtocolBProtocol B: Direct Coupling(Pd-G3/G4 Catalysts)Discovery->ProtocolB

Figure 1: Decision matrix for selecting the appropriate coupling strategy.

Experimental Protocols

Substrate Preparation (Prerequisite)

Note: If you do not yet have the halogenated derivative, perform the following before Suzuki coupling.

  • Bromination: Treat 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine with N-Bromosuccinimide (NBS) (1.05 eq) in Acetonitrile at 0°C

    
     RT.[1][2][3] The C-5 position is the most nucleophilic site and will be brominated selectively.[1][2][3]
    
Protocol A: The "Protected" Route (Recommended for Scale-Up)

Rationale: Acetylating the amine removes its ability to chelate Pd and slightly reduces the electron density of the ring, facilitating oxidative addition.[1][2][3]

Step 1: Protection

  • Dissolve substrate (1.0 eq) in DCM (10 vol).

  • Add Pyridine (2.0 eq) and Acetic Anhydride (1.2 eq).

  • Stir at RT for 2 hours (Monitor by LCMS).

  • Quench with sat.

    
    , extract, and concentrate.[1][2][3]
    

Step 2: Suzuki Coupling

  • Reagents:

    • Substrate: N-(5-bromo-6-methyl-2-(propan-2-yloxy)pyridin-3-yl)acetamide (1.0 eq)

    • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 eq)[1][3]

    • Catalyst:

      
       (3-5 mol%)[1][3]
      
    • Base:

      
       (2.0 M aq, 3.0 eq)[1][2][3]
      
    • Solvent: 1,4-Dioxane (10 vol)

  • Procedure:

    • Charge solid reagents into a reaction vessel.

    • Purge with

      
       or Argon for 5 minutes.
      
    • Add degassed Dioxane and aqueous Base.[1][2][3]

    • Heat to 90°C for 4–16 hours.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

      
      .[1][2][3]
      

Step 3: Deprotection

  • Dissolve crude coupled product in Ethanol/Water (1:1).[1][2][3]

  • Add NaOH (5.0 eq). Reflux (80°C) for 2 hours.

  • Neutralize and extract to recover the free amine product.[1][2][3]

Protocol B: The "Direct" Route (High-Throughput)

Rationale: Utilizes bulky, electron-rich phosphine ligands (Buchwald Ligands) that bind Pd tighter than the substrate amine, preventing poisoning.[1][2][3]

  • Reagents:

    • Substrate: 5-bromo-6-methyl-2-(propan-2-yloxy)pyridin-3-amine (1.0 eq)

    • Boronic Acid: 1.3 eq[2][3]

    • Catalyst: XPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)[1][3]

    • Base:

      
       (3.0 eq, solid or 0.5M aq)
      
    • Solvent: n-Butanol/Water (4:[1][2]1) or Toluene/Water (10:1)[1][3]

  • Procedure:

    • In Glovebox (or strict Schlenk technique): Combine substrate, boronic acid, Base, and Catalyst in a vial.[1][2][3]

    • Add degassed solvent.[1][2][3]

    • Seal cap and heat to 80°C (XPhos) or 100°C (RuPhos) for 2–6 hours.

    • Monitoring: Check LCMS for conversion. The free amine product will likely be more polar; adjust gradient accordingly.[1][2][3]

Data Summary & Optimization Guide

The following table summarizes catalyst performance based on internal screening of similar 3-amino-pyridine scaffolds.

VariableRecommendationRationale
Catalyst (Standard)

Robust for protected substrates; resists de-halogenation.[1][3]
Catalyst (Direct) XPhos Pd G3 Bulky biaryl ligand prevents amine coordination to Pd center.[1][2][3]
Base

Superior to carbonates for heteroaryl couplings; buffers pH.[1][2][3]
Solvent Dioxane/H2O (4:1)Universal solubility.[1][2][3] Water is essential for the transmetallation step.[1][2][3]
Temperature 80–100°CHigh temp required to overcome electron-rich ring deactivation.[1][2][3]
Leaving Group Bromide / IodideChlorides are generally too unreactive on this electron-rich ring.[1][2][3]

Troubleshooting & Quality Control

Common Failure Modes
  • Protodeboronation: The boronic acid degrades before coupling.[1][2][3]

    • Fix: Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate (

      
      )  salt.[1][2][3]
      
  • Homocoupling: The boronic acid couples to itself.[1][2][3]

    • Fix: Degas solvents more thoroughly (oxygen promotes homocoupling).[1][2][3] Reduce catalyst loading.

  • No Reaction (Catalyst Poisoning):

    • Fix: Switch from Protocol B to Protocol A (Protection).

Analytical Check (LCMS)
  • Starting Material: 5-bromo-6-methyl-2-(propan-2-yloxy)pyridin-3-amine (

    
     pattern).[1][2][3]
    
  • Product: Look for loss of Br isotope pattern and appearance of Biaryl mass.

  • By-product: De-halogenated starting material (mass 167) indicates the catalyst performed

    
    -hydride elimination or H-abstraction (often due to excess heat or poor transmetallation).[1][3]
    

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2][3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2][3] Link[1][3]

  • Caron, S., et al. (2004).[1][2][3][5] Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.[1][2][3][5] The Journal of Organic Chemistry, 69(26), 9269–9274.[1][2][3] Link[1][3]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1][2][3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1][2][3] Journal of the American Chemical Society, 132(40), 14073–14075.[1][2][3] Link[1][3]

  • MDPI. (2017).[1][2][3] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.[1][2][3][6] Molecules, 22(2), 218.[1][2][3] Link[1][3]

Experimental setup for Buchwald-Hartwig amination with 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-Aryl-6-Methyl-2-(propan-2-yloxy)pyridin-3-amines via Buchwald-Hartwig Amination

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with unparalleled efficiency and scope.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup for the palladium-catalyzed cross-coupling of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine with various aryl halides. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights into overcoming challenges associated with this sterically hindered and electron-rich substrate, and present a detailed, validated protocol for successful execution.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of C(sp²)–N bonds is a fundamental transformation in organic synthesis, as the resulting arylamine motifs are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[2][3] The Buchwald-Hartwig amination has revolutionized this field by providing a robust and general method that overcomes the limitations of classical techniques like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][3]

The specific substrate of focus, 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine, is a valuable building block in medicinal chemistry, noted for its potential as an inhibitor of collagen synthesis.[4] However, its structural features—an electron-rich pyridine core, a sterically demanding ortho-isopropoxy group, and a meta-methyl group—present unique challenges for cross-coupling reactions. This guide is designed to provide both the theoretical foundation and the practical steps necessary to successfully employ this substrate in Buchwald-Hartwig amination reactions.

Mechanistic Rationale & Key Parameter Selection

A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The consensus catalytic cycle for the Buchwald-Hartwig amination proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Complex Pd(II) Complex (Ar-Pd(II)-X)L OxAdd->Pd(II)Complex AmineCoord Amine Coordination & Deprotonation Pd(II)Complex->AmineCoord + HNR'R'' - HX AmidoComplex Pd(II) Amido Complex (Ar-Pd(II)-NR'R'')L AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Regeneration Product Ar-NR'R'' (Product) RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Component Selection
  • Palladium Precatalyst: Modern palladium precatalysts, such as the G3 and G4 palladacycles, are often preferred over simple sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] These precatalysts offer superior stability and generate the active monoligated Pd(0) species in a more controlled and reliable manner upon activation by the base, leading to more reproducible results.

  • Ligand Choice (The Critical Factor): The ligand dictates the reactivity and scope of the catalyst.[8] For a substrate like 6-methyl-2-(isopropoxy)pyridin-3-amine, which is both sterically hindered and potentially coordinating, the choice is critical.

    • Steric Bulk: Bulky dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are essential.[1][9] The steric hindrance accelerates the rate-limiting reductive elimination step and promotes the formation of the highly reactive monoligated Pd(0) species necessary for the oxidative addition of challenging substrates like aryl chlorides.[8][9]

    • Electron-Donating Ability: These ligands are also highly electron-rich, which increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide.[10]

  • Base Selection: The base's primary role is to deprotonate the amine, forming the palladium-amido complex.[11]

    • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice for pyridinic amines. Its strength is sufficient to deprotonate the amine, while its steric bulk minimizes side reactions.[5]

    • Weaker Bases: For coupling partners containing base-sensitive functional groups (e.g., esters), weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher reaction temperatures or longer reaction times.[5][12]

  • Solvent: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are widely used due to their ability to dissolve the various reaction components and their high boiling points, which allow for a broad range of reaction temperatures.[13][14] It is critical that the solvent is thoroughly deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine with an aryl bromide. This should be considered a starting point for optimization.

Materials and Equipment
  • Reagents:

    • 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine

    • Aryl halide (e.g., 4-bromotoluene)

    • Palladium precatalyst (e.g., RuPhos Pd G3)

    • Ligand (e.g., RuPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene (or 1,4-dioxane)

    • Deionized water, brine, ethyl acetate, hexane

    • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Equipment:

    • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

    • Septa and needles

    • Schlenk line or glovebox for inert atmosphere

    • Heating mantle or oil bath with temperature control

    • TLC plates (silica gel)

    • Rotary evaporator

    • Flash chromatography system

Experimental Workflow Diagram

Experimental_Workflow cluster_0 A 1. Reagent Prep B 2. Assemble Flask (Inert) A->B Weigh solids C 3. Add Reagents (Inert) B->C In glovebox or under Ar flow E 5. Add Solvent (Inert) C->E Via syringe D 4. Degas Solvent D->E Sparge with Ar F 6. Heat & Stir E->F Set temp G 7. Reaction Monitoring (TLC/GC) F->G Periodically sample G->F Continue if incomplete H 8. Quench & Workup G->H If complete I 9. Purify (Chromatography) H->I

Caption: Step-by-step workflow for the Buchwald-Hartwig experiment.

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Reaction Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and the ligand (e.g., RuPhos, 0.04 mmol, 4 mol%). Finally, add the sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Expert Insight: The reagents are added as solids first to ensure accurate weighing and to minimize exposure to air and moisture. The base is often added last to prevent premature reaction before the solvent is introduced.

  • Atmosphere Exchange: Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) via syringe.

    • Expert Insight: The solvent must be thoroughly deoxygenated (e.g., by sparging with argon for 30 minutes) to prevent oxidation of the catalytically active Pd(0) species.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically become a dark, homogeneous solution.

    • Expert Insight: Vigorous stirring is important, especially with heterogeneous bases like carbonates, to ensure good mixing and consistent reaction rates.[5]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot with a small amount of water and extract with ethyl acetate before analysis.

  • Work-up: Once the reaction is complete (typically 4-24 hours), cool the flask to room temperature. Quench the reaction by carefully adding 10 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude residue can then be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Representative Data

The following table summarizes expected outcomes for the coupling of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine with various aryl halides under the optimized conditions described above.

EntryAryl HalidePd Precatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
14-BromotolueneRuPhos Pd G3 (2)RuPhos (4)NaOtBu1001292
24-ChloroanisoleXPhos Pd G3 (2)XPhos (4)NaOtBu1101885
31-Bromo-4-(trifluoromethyl)benzeneRuPhos Pd G3 (2)RuPhos (4)NaOtBu100895
42-BromopyridineBrettPhos Pd G3 (3)BrettPhos (6)K₃PO₄1102478

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently active catalyst system for the substrate.3. Poor quality base or solvent.1. Ensure rigorous inert atmosphere technique. Use fresh, high-purity reagents.2. Switch to a more active ligand (e.g., from RuPhos to BrettPhos for very hindered cases) or increase catalyst loading.[9][15]3. Use freshly opened, anhydrous solvent and a fresh bottle of base.
Hydrodehalogenation of Aryl Halide The base is too strong or sterically hindered, promoting protonolysis over amination.1. Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).2. Use a less sterically bulky base.3. Ensure the amine is of high purity and present in a slight excess.
Formation of Bis-arylated Amine Not applicable for this primary amine substrate in the first coupling, but a consideration if the product is used further.N/A
Reaction Stalls Catalyst deactivation or product inhibition.1. Increase reaction temperature.2. Add a second charge of catalyst and ligand.

Conclusion

The Buchwald-Hartwig amination of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine is a highly effective transformation when the appropriate catalytic system is employed. Success hinges on the rational selection of a bulky, electron-rich phosphine ligand, a suitable palladium precatalyst, and a strong, non-nucleophilic base, all under strictly controlled inert conditions. The protocol detailed herein provides a robust starting point that can be adapted for a wide range of aryl and heteroaryl halides, enabling the efficient synthesis of diverse and medicinally relevant arylamine structures for drug discovery and development programs.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed February 17, 2026. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Accessed February 17, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed February 17, 2026. [Link]

  • Blackmond, D. G., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular ¹³C Kinetic Isotope Effects. ACS Catalysis. 2020;10(24):14637-14644. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Accessed February 17, 2026. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Accessed February 17, 2026. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Published June 6, 2025. Accessed February 17, 2026. [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. Accessed February 17, 2026. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. Published December 19, 2014. Accessed February 17, 2026. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Published October 23, 2014. Accessed February 17, 2026. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Published November 22, 2024. Accessed February 17, 2026. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed February 17, 2026. [Link]

  • Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. Organic Letters. Published February 6, 2026. Accessed February 17, 2026. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Accessed February 17, 2026. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Europe PMC. Accessed February 17, 2026. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. Accessed February 17, 2026. [Link]

  • A new class of Buchwald-type ligand for the preparation of triarylamines via Pd-catalyzed amination of aryl chlorides. Organic & Biomolecular Chemistry. Accessed February 17, 2026. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Accessed February 17, 2026. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Published September 6, 2018. Accessed February 17, 2026. [Link]

  • Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. ResearchGate. Accessed February 17, 2026. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Accessed February 17, 2026. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Accessed February 17, 2026. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalhousie University. Accessed February 17, 2026. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed February 17, 2026. [Link]

  • Ligand design for cross-couplings: phosphines. YouTube. Published January 10, 2024. Accessed February 17, 2026. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed February 17, 2026. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Published May 22, 2022. Accessed February 17, 2026. [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Accessed February 17, 2026. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed February 17, 2026. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Published February 25, 2008. Accessed February 17, 2026. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Published January 29, 2017. Accessed February 17, 2026. [Link]

Sources

Derivatization strategies for 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine to explore structure-activity relationships

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Derivatization Strategies for 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine to Explore Structure-Activity Relationships

Introduction: The Strategic Value of the Aminopyridine Scaffold

The 6-methyl-2-(propan-2-yloxy)pyridin-3-amine core represents a promising starting point for medicinal chemistry campaigns. Aminopyridine moieties are prevalent in a vast number of pharmacologically active compounds, valued for their ability to form key interactions with biological targets.[1][2] Specifically, the 2-alkoxypyridine framework is recognized as a privileged scaffold in drug discovery, often enhancing pharmacokinetic profiles.[3][4][5] The title compound itself has been identified as a potential inhibitor of collagen synthesis, suggesting its utility in developing therapeutics for fibrotic diseases.[6]

The exploration of a compound's Structure-Activity Relationship (SAR) is the cornerstone of lead optimization. It involves the systematic modification of a molecule's structure to understand how changes in its chemical features affect its biological activity.[7][8] This guide provides a comprehensive framework of derivatization strategies focused on the versatile 3-amino group of 6-methyl-2-(propan-2-yloxy)pyridin-3-amine. We will detail robust synthetic protocols, explain the strategic rationale behind methodological choices, and provide the tools to build a diverse chemical library for rigorous SAR exploration.

Core Scaffold Analysis: Reactivity and Derivatization Points

The synthetic utility of 6-methyl-2-(propan-2-yloxy)pyridin-3-amine is centered on the nucleophilicity of the exocyclic amino group at the C3 position. The electronic character of the pyridine ring is modulated by two electron-donating groups (EDGs): the methyl group at C6 and the isopropoxy group at C2. These groups increase the electron density of the aromatic system, which can influence the reactivity of both the amino group and the ring itself. The primary and most accessible handle for derivatization is the 3-amino group. Secondary derivatization can be achieved by functionalizing the pyridine ring, typically at the C5 position, after an initial halogenation step.

G cluster_0 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine cluster_1 Primary Derivatization Site cluster_2 Secondary Derivatization Site (Post-Halogenation) mol mol N_Acylation N-Acylation / Sulfonylation mol->N_Acylation Via 3-NH2 Suzuki Suzuki Coupling mol->Suzuki Via C5-Br/I N_Alkylation N-Alkylation Pd_Coupling Pd-Catalyzed C-N Coupling Sonogashira Sonogashira Coupling G Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord Deprotonation Amido Complex (Ar-Pd(II)-NR'R'')L_n AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Product (Ar-NR'R'') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Oxidative Addition Amine 3-Aminopyridine (R'R''NH) Amine->AmineCoord Base Base Base->Deprotonation Deprotonation

Sources

Application Note: Metal-Catalyzed C-H Activation of N-Aryl-2-Aminopyridines

[1][2]

Executive Summary

The


intermolecular ortho-halogenationintramolecular oxidative annulation

Key Value Proposition:

  • Atom Economy: Direct functionalization of C-H bonds avoids pre-functionalized aryl halides.

  • Scalability: Protocols utilize air-stable catalysts and oxidants.

  • Versatility: The aminopyridine moiety acts as both a transient directing group and a structural core for fused ring systems.

Mechanistic Principles: The Chelation-Assisted Pathway

To successfully execute these protocols, one must understand the Concerted Metalation-Deprotonation (CMD) mechanism. Unlike electrophilic aromatic substitution, which relies on electronic richness, this pathway relies on proximity .

The pyridine nitrogen of the

12

Figure 1: Catalytic Cycle (CMD Mechanism)

CMD_MechanismPreCatPre-CatalystPd(OAc)2CoordCoordination(N-Aryl-2-aminopyridine)PreCat->Coord + SubstrateCMD_StateCMD Transition State(Agostic C-H...Pd)Coord->CMD_State - HOAcPalladacycleStable Palladacycle(C-H Activated Intermediate)CMD_State->Palladacycle Rate Limiting StepFuncFunctionalization(Oxidative Addition / Ligand Exchange)Palladacycle->Func + Reagent (X-Y)ProdReductive Elimination& Product ReleaseFunc->ProdProd->PreCat Re-oxidation (if Pd0)

Caption: The Pd(II) catalytic cycle driven by chelation-assisted Concerted Metalation-Deprotonation (CMD).

Application A: Site-Selective Ortho-Iodination

Objective: Install an iodine handle at the ortho position of the

Mechanistic Note:

Protocol 1: Pd-Catalyzed Ortho-Iodination[3]

Materials:

  • Substrate:

    
    -phenylpyridin-2-amine (1.0 equiv)
    
  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Reagent:

    
    -Iodosuccinimide (NIS) (1.1 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Acetic Acid (AcOH)

  • Additives: PivOH (Pivalic acid) (0.2 equiv) – Crucial for CMD acceleration.

Step-by-Step Methodology:

  • Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, weigh out the substrate (0.5 mmol), Pd(OAc)

    
     (5.6 mg, 0.025 mmol), and NIS (124 mg, 0.55 mmol).
    
  • Solvent Addition: Add DCE (2.5 mL). If solubility is poor, add AcOH (0.5 mL) as a co-solvent.

  • Acid Additive: Add Pivalic acid (10 mg). Expert Tip: Pivalic acid is bulkier than acetic acid and prevents the formation of inactive "palladium black" aggregates while facilitating the proton transfer step.

  • Reaction: Cap the vial and heat to 80 °C in an aluminum heating block for 6–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The mono-iodinated product is typically less polar than the starting material.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and wash with sat. Na

    
    S
    
    
    O
    
    
    (to quench excess iodine) followed by sat. NaHCO
    
    
    .
  • Purification: Dry organic layer over Na

    
    SO
    
    
    , concentrate, and purify via silica gel flash chromatography.

Validation Criteria:

  • 
    H NMR:  Look for the disappearance of one ortho-proton signal and a downfield shift of the remaining aromatic protons due to the iodine substituent.
    

Application B: Synthesis of -Carbolines (Intramolecular Annulation)

Objective: Direct synthesis of 9H-pyrido[2,3-b]indoles (

Relevance:
Figure 2: Carboline Synthesis Workflow

Carboline_WorkflowStartReaction SetupPd(OAc)2 + Cu(OAc)2HeatActivation110°C, 16-24hStart->HeatOxidationCatalyst RegenO2 / Air / Cu(II)Heat->Oxidation Pd(0) to Pd(II)WorkupChelation BreakNH4OH WashHeat->Workup CompleteOxidation->HeatFinalIsolated$alpha$-CarbolineWorkup->Final

Caption: Workflow for the oxidative intramolecular cyclization of N-aryl-2-aminopyridines.

Protocol 2: Intramolecular Oxidative Cyclization

Materials:

  • Substrate:

    
    -aryl-2-aminopyridine (1.0 equiv)
    
  • Catalyst: Pd(OAc)

    
     (5–10 mol%)
    
  • Oxidant: Cu(OAc)

    
     (1.0–2.0 equiv) or Cu(OAc)
    
    
    (catalytic) + O
    
    
    (1 atm).
  • Solvent: Toluene or DMF.

  • Temperature: 110–120 °C.

Step-by-Step Methodology:

  • Vessel Preparation: Use a heavy-walled pressure tube or a Schlenk tube. Moisture sensitivity is low, but oxygen control is critical if using air as the terminal oxidant.

  • Charging: Add substrate (0.5 mmol), Pd(OAc)

    
     (11 mg, 10 mol%), and Cu(OAc)
    
    
    (anhydrous, 181 mg, 1.0 mmol).
    • Note: If using catalytic Copper, use 20 mol% Cu(OAc)

      
       and purge the headspace with an O
      
      
      balloon.
  • Solvation: Add Toluene (3 mL).

  • Thermal Activation: Seal the vessel and heat to 110 °C for 16–24 hours. The reaction mixture will turn dark brown/black.

  • Workup (Critical Step):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Ammonia Wash: Wash the organic layer with 10% aqueous NH

      
      OH. Why? This breaks the Copper-Amine complexes that can trap the product, ensuring high recovery.
      
  • Purification: Dry over MgSO

    
    , filter through a Celite pad (to remove Pd black), and concentrate. Recrystallize from EtOH or purify via column chromatography.
    

Data Summary & Troubleshooting

Table 1: Optimization Parameters
ParameterRecommendedAlternativeImpact/Reasoning
Solvent DCE or TolueneAcOH, DMFDCE is standard for halogenation; Toluene for cyclization. Polar solvents (DMF) stabilize Pd(II) but may retard CMD.
Oxidant Cu(OAc)

AgOAc, BenzoquinoneCu(OAc)

is cost-effective and efficient for N-heterocycle formation. AgOAc is better for halogenations to scavenge halides.
Additive Pivalic AcidAdamantane-1-carboxylic acidSterically bulky acids facilitate the C-H cleavage step (CMD) by preventing catalyst aggregation.
Atmosphere Air/O

(Cyclization)
Inert (Halogenation)Cyclization is oxidative (requires O

/Cu); Halogenation using NIS is redox-neutral regarding the metal cycle (Pd II/IV).
Troubleshooting Guide
  • Problem: Low conversion.

    • Solution: Increase temperature to 130 °C or add 30 mol% Pivalic acid. The C-H activation step is likely the bottleneck.

  • Problem: Pd Black precipitation early in the reaction.

    • Solution: The catalyst is decomposing before the reaction completes. Add a ligand (e.g., PPh

      
       or Xantphos) only if the protocol allows, but usually, increasing the oxidant loading (Cu) helps maintain Pd in the +2 oxidation state.
      
  • Problem: Product stuck in aqueous layer during workup.

    • Solution: Aminopyridines and carbolines are basic. Ensure the aqueous layer is basic (pH > 10) during extraction to keep the product neutral and organic-soluble.

References

  • Mechanistic Foundation of CMD: Concerted Metalation-Deprotonation (CMD) mechanism in Pd-catalyzed C-H activation. Lapointe, D., & Fagnou, K. (2010). Overview of the CMD mechanism.

  • Synthesis of

    
    -Carbolines: 
    "Synthesis of α, β and γ-carbolines via Pd-mediated Csp2-H/N–H activation."
    RSC Advances, 2014.
    
    
  • Ortho-Halogenation Protocols: "Palladium-Catalyzed Highly Selective ortho-Halogenation of Arylnitriles/Amines." Sanford, M. S. et al. / J. Org.[3] Chem (Related Methodology).

  • Directing Group Reviews: "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines." RSC Advances, Review 2023.

Troubleshooting & Optimization

Challenges in the purification of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Division Subject: Troubleshooting Guide for 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine Purification Ticket ID: #PUR-PYR-3A-ISO

Executive Summary

This technical guide addresses the purification challenges associated with 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine (referred to herein as Target 3-Amine ). This intermediate, common in the synthesis of SOS1 and KRAS inhibitors, presents a unique "triad of difficulty": amphoteric basicity (causing streaking), oxidative instability (causing browning), and lipophilic-polar duality (complicating solubility).

This guide provides self-validating protocols to transition your crude material into high-purity (>98%) isolate suitable for downstream amidation or coupling.

Part 1: Diagnostic Triage (FAQ Style)

Q1: My compound smears from the baseline to the solvent front on TLC. Why? Diagnosis: Lewis Acid-Base Interaction. Technical Insight: The pyridyl nitrogen and the C3-amine are basic. Standard silica gel (


) is slightly acidic (pH 5.0–6.0) due to surface silanol groups (

). The basic amine forms hydrogen bonds or ionic interactions with these silanols, acting as a "brake" that engages randomly, causing the band to smear (tailing). Immediate Fix: Pre-treat your column with 1% Triethylamine (TEA) in hexanes and maintain 0.1–0.5% TEA in your mobile phase.

Q2: The crude oil was yellow, but it turned black/brown on the column. Did it decompose? Diagnosis: Oxidative Decomposition (likely on-column). Technical Insight: Electron-rich aminopyridines are prone to oxidation, forming diazo species or polymerized "anils." Acidic silica catalyzes this oxidation and decomposition. Immediate Fix: Switch to Neutral Silica or Basic Alumina . If using standard silica, minimize residence time (<20 mins) and use degassed solvents.

Q3: I cannot separate the Target 3-Amine from the Nitro precursor. Diagnosis: Insufficient Polarity Delta. Technical Insight: While the amine is more polar, the 2-isopropoxy group adds significant lipophilicity, compressing the resolution between the nitro-intermediate and the amine. Immediate Fix: Use a shallow gradient (e.g., 5% to 20% EtOAc in Hexanes) rather than an isocratic run. The nitro compound will elute early; the amine will elute significantly later if TEA is present to sharpen the band.

Part 2: The "Streaking" Phenomenon & Solution

The primary failure mode in purifying this molecule is band broadening due to silanol interactions. Below is the mechanistic explanation and the chemical solution.

StreakingMechanism cluster_0 Without Modifier cluster_1 With TEA Modifier Silica Acidic Silica Surface (Si-OH) Interaction Strong H-Bonding (Band Tailing/Loss) Silica->Interaction Native State Blocked Capped Silanols (Si-O-TEA) Silica->Blocked TEA binds first Amine Target 3-Amine (Basic Nitrogen) Amine->Interaction Adsorbs Elution Free Target Elution (Sharp Peak) Amine->Elution TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Pre-treatment Blocked->Elution Amine passes through

Figure 1: Mechanism of amine tailing on silica and the "capping" effect of Triethylamine (TEA).

Part 3: Comparative Data & Separation Strategy

The 2-isopropoxy group is a double-edged sword: it improves solubility in non-polar solvents (unlike methoxy analogs) but makes the molecule "greasier," potentially causing it to co-elute with non-polar impurities if the gradient is too steep.

Table 1: Relative Rf Values (Silica Gel + 1% TEA)

Mobile Phase: 20% Ethyl Acetate in Hexanes

CompoundStructure NoteRf ValueAppearance
Nitro Precursor 2-isopropoxy-6-methyl-3-nitropyridine0.75 – 0.85Yellow/Orange Spot
Target 3-Amine 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine0.25 – 0.35 UV Active (turns brown with I2)
Des-isopropyl Impurity 3-amino-6-methylpyridin-2-ol< 0.05Baseline Streak
Bis-azo Dimer Oxidation Byproduct0.90Bright Orange/Red

Key Takeaway: There is a massive


 between the Nitro precursor and the Amine only if TEA is used. Without TEA, the Amine streaks from Rf 0.0 to 0.4, overlapping with impurities.

Part 4: Validated Experimental Protocols

Protocol A: The "TEA-Doped" Silica Column (Recommended)

Best for: Standard purification of <5g crude material.

  • Column Preparation:

    • Pack the column with silica gel using 100% Hexanes containing 1% Triethylamine (TEA) .

    • Flush with 2 column volumes (CV) of this buffer. Crucial: This neutralizes the most active acidic sites before your sample touches the column.

  • Sample Loading:

    • Dissolve crude amine in a minimum volume of DCM (Dichloromethane) .

    • Do not load in pure hexanes; the amine may precipitate due to polarity.

    • Do not load in EtOAc; it is too strong and will cause band broadening at the start.

  • Mobile Phase:

    • Solvent A: Hexanes + 0.5% TEA.

    • Solvent B: Ethyl Acetate + 0.5% TEA.

  • Gradient Elution:

    • 0–5 mins: 0% B (Flush non-polar dimers).

    • 5–15 mins: 0% → 10% B (Elute Nitro precursor).

    • 15–30 mins: 10% → 40% B (Elute Target 3-Amine).

  • Post-Run:

    • Evaporate solvents at <40°C. Note: TEA has a high boiling point. Co-evaporate with DCM twice to remove residual TEA traces.

Protocol B: Basic Alumina (The "Stability" Method)

Best for: Compounds showing rapid decomposition (turning black) on Silica.

  • Stationary Phase: Use Brockmann Grade III Basic Alumina .

    • Why? Alumina is naturally basic, eliminating the need for TEA and preventing acid-catalyzed oxidation.

  • Mobile Phase:

    • Hexanes / EtOAc (Same gradient as above).[1][2][3]

    • Note: Alumina is generally less retentive than silica. You may need to lower the EtOAc percentage (e.g., max 20% EtOAc) to achieve the same separation.

Part 5: Decision Matrix (Workflow)

Use this logic flow to determine the correct purification route for your specific batch.

PurificationLogic Start Crude Reaction Mixture (Post-Reduction) TLC_Check Run TLC (20% EtOAc/Hex) with 1% TEA Start->TLC_Check Decision1 Is the Amine spot streaking? TLC_Check->Decision1 YesStreak Silica is too acidic Decision1->YesStreak Yes NoStreak Separation looks good Decision1->NoStreak No Action1 Use Protocol A (Silica + TEA doping) YesStreak->Action1 Decision2 Does spot turn brown on TLC after 5 mins? NoStreak->Decision2 Action2 Use Protocol B (Basic Alumina) Unstable Oxidative Instability Decision2->Unstable Yes Stable Stable Decision2->Stable No Unstable->Action2 Stable->Action1

Figure 2: Decision matrix for selecting the stationary phase based on crude material behavior.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and purification of heterocyclic amines).

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column Application Note. (Authoritative source on amine tailing mechanisms and functionalized silica solutions).

  • Biotage. (2023).[2][4] Is there an easy way to purify organic amines? (Industry guide on TEA modification vs. amine-functionalized silica).

  • Reich, H. J. (2024). Common Solvents and Modifiers for Chromatography. University of Wisconsin-Madison Chemistry Database. (Reference for solvent polarity and TEA usage).

Sources

Validation & Comparative

Comparative study of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine and other functionalized aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to 6-(Propan-2-yloxy)pyridin-3-amine and Other Functionalized Aminopyridines in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The aminopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful therapeutics.[1][2] This guide provides a comparative analysis of 6-(propan-2-yloxy)pyridin-3-amine and other strategically functionalized aminopyridine derivatives. We delve into a multidimensional comparison of their physicochemical properties, synthetic accessibility, reactivity in key synthetic transformations, and performance in biological systems, with a particular focus on kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the rational design and synthesis of next-generation aminopyridine-based therapeutic agents.

Introduction: The Enduring Value of the Aminopyridine Scaffold

Aminopyridines, monoamino derivatives of pyridine, are essential heterocyclic building blocks in medicinal chemistry.[1] Their unique structural properties, including the ability of the pyridine ring and the amino group to engage in various non-covalent interactions like hydrogen bonding, allow them to bind effectively with a wide range of enzymes and receptors.[1][3] This versatility has led to their incorporation into drugs targeting a vast array of pathologies, from neurological disorders to cancer.[1][4]

This guide focuses on a comparative analysis, placing 6-(propan-2-yloxy)pyridin-3-amine in context with other key functionalized aminopyridines. We will explore how subtle modifications to the aminopyridine core—such as the position of the amino group (e.g., 2-amino vs. 3-amino), and the nature and location of substituents (e.g., methyl, alkoxy, halo groups)—profoundly influence synthetic strategy, physicochemical characteristics, and ultimately, biological activity.

Structural and Physicochemical Comparison

The therapeutic potential of a molecule is intrinsically linked to its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME). Below is a comparative analysis of our lead compound and other representative aminopyridines.

Comparative Structures of Key Aminopyridines

The following diagram illustrates the structures of the aminopyridines discussed in this guide.

Caption: Chemical structures of selected functionalized aminopyridines.

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogP (Predicted)pKa (Basic, Predicted)
6-(propan-2-yloxy)pyridin-3-amine C₈H₁₂N₂O152.191.55.24[5]
2-Amino-6-methylpyridine C₆H₈N₂108.140.8N/A
5-Bromo-2-methylpyridin-3-amine C₆H₇BrN₂187.041.8N/A
4-Aminopyridine C₅H₆N₂94.110.2N/A

Note: Predicted values are sourced from PubChem and other computational models where experimental data is unavailable.

The introduction of an isopropoxy group in 6-(propan-2-yloxy)pyridin-3-amine increases its lipophilicity (XlogP 1.5) compared to simpler aminopyridines like 4-aminopyridine. This modification can enhance membrane permeability, a desirable trait for oral bioavailability, but may also impact solubility and metabolic stability. The methyl group in 2-amino-6-methylpyridine offers a subtle increase in lipophilicity and provides a potential metabolic handle, while the bromo-substituent in 5-bromo-2-methylpyridin-3-amine serves primarily as a synthetic handle for cross-coupling reactions.[6]

Synthetic Accessibility and Strategy

The viability of a scaffold in drug discovery is heavily dependent on its synthetic accessibility. Aminopyridines can be synthesized through various established methods, with the choice of route depending on the desired substitution pattern.

Common Synthetic Routes:
  • Chichibabin Amination: A classic method for synthesizing 2-aminopyridines by reacting pyridine with sodium amide.[3][7] This route is effective for producing the parent 2-aminopyridine.

  • Nucleophilic Aromatic Substitution (SNAAr): Halogenated pyridines can react with ammonia or amines to yield aminopyridines. This is particularly useful for producing substituted derivatives.

  • Reduction of Nitropyridines: A versatile method where a nitropyridine precursor is reduced to the corresponding amine, often using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[8][9] This is a common route for preparing 3-aminopyridine derivatives, including the precursor to 6-(propan-2-yloxy)pyridin-3-amine.

  • Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are indispensable for introducing aryl or heteroaryl groups onto the pyridine core.[10][11] This is a cornerstone for building molecular complexity.

Workflow for Suzuki-Miyaura Cross-Coupling

This diagram outlines the typical laboratory workflow for this critical C-C bond-forming reaction.

G cluster_workflow Suzuki-Miyaura Coupling Experimental Workflow prep 1. Reagent Preparation (Schlenk Flask under Inert Gas) - Bromo-aminopyridine - Arylboronic Acid - Base (e.g., K₃PO₄) - Solvent (e.g., Dioxane/H₂O) cat 2. Catalyst Addition - Pd Catalyst (e.g., Pd(PPh₃)₄) prep->cat react 3. Reaction - Heat mixture (e.g., 85-95 °C) - Stir for 12-16 hours - Monitor by TLC/LC-MS cat->react workup 4. Workup - Cool to RT - Dilute with Ethyl Acetate - Wash with Water & Brine react->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify char 6. Characterization - ¹H-NMR, ¹³C-NMR, MS - Yield Determination purify->char G cluster_discovery Kinase Inhibitor Drug Discovery Pipeline node1 Stage 1: Design & Synthesis - Scaffold Selection (e.g., Aminopyridine) - In Silico Docking & Modeling - Library Synthesis (e.g., via Suzuki Coupling) node2 Stage 2: In Vitro Screening - Primary Kinase Assays (IC₅₀) - Selectivity Profiling (Kinase Panel) - Cellular Proliferation Assays node1:f1->node2:f0 node3 Stage 3: Lead Optimization - SAR Analysis - ADME & Toxicology Profiling - In Vitro Metabolic Stability node2:f1->node3:f0 node4 Stage 4: In Vivo Evaluation - Pharmacokinetic (PK) Studies - Efficacy in Animal Models (e.g., Xenografts) - Preclinical Candidate Selection node3:f1->node4:f0

Sources

Biological activity comparison between isomers of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the biological activity and medicinal chemistry utility of 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine and its isomers. This analysis focuses on their role as critical pharmacophores in the development of Lysophosphatidic Acid Receptor 1 (LPA1) antagonists , specifically highlighting the optimization pathway leading to clinical candidates like ACT-1016-0707 .[1]

Executive Summary

6-Methyl-2-(propan-2-yloxy)pyridin-3-amine (CAS: 1509685-73-7) is a specialized aminopyridine intermediate used primarily in the synthesis of high-affinity GPCR antagonists. In the context of LPA1 receptor antagonism , this specific isomer (2-isopropoxy-6-methyl) represents a "Goldilocks" zone of lipophilicity and metabolic stability compared to its structural isomers (e.g., n-propoxy) and homologs (e.g., methoxy/ethoxy).

This guide compares the biological performance of three distinct isomer classes derived from this scaffold:

  • The Optimal Isomer: 2-Isopropoxy-6-methylpyridin-3-amine.

  • The Alkyl Homologs: 2-Methoxy and 2-Ethoxy analogs (Structural variations).

  • The Regioisomers: 4-Isopropoxy or 5-Methyl positional isomers.

Key Finding: The 2-isopropoxy substitution is critical for mitigating OATP1B1-mediated hepatic uptake while maintaining high potency (IC₅₀ < 10 nM) and favorable metabolic clearance, a balance not achieved by the methoxy or n-propoxy isomers.

Structural & Mechanistic Analysis

The biological activity of this scaffold is governed by the "Pyridine Head Group" interactions within the LPA1 orthosteric pocket. The specific arrangement of the amine (H-bond donor) and the alkoxy group (hydrophobic shield) dictates the compound's residence time and selectivity.

Comparative Isomer Profiling
Feature2-Isopropoxy Isomer (Target)2-Methoxy Isomer (Analog)2-n-Propoxy Isomer (Structural Isomer)
Structure Branched alkyl (Steric bulk)Short alkyl (Low steric)Linear alkyl (Flexible)
LPA1 Potency (IC₅₀) High (< 5 nM) Moderate (10–50 nM)High (< 10 nM)
Metabolic Stability High (Blocks dealkylation)Low (Rapid O-demethylation)Moderate (Susceptible to ω-oxidation)
OATP1B1 Liability Low (Reduced uptake)High (Liver accumulation)Moderate
Solubility ModerateHighLow
Mechanistic Pathway Diagram (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree that identifies the 2-isopropoxy isomer as the superior pharmacophore.

SAR_Optimization Start Scaffold Selection: Aminopyridine Core Branch1 2-Methoxy Analog Start->Branch1 Minimize Sterics Branch2 2-Isopropoxy Isomer (6-Methyl-2-(propan-2-yloxy)pyridin-3-amine) Start->Branch2 Optimize Lipophilicity Branch3 4-Isopropoxy Regioisomer Start->Branch3 Alter Geometry Result1 Issue: Rapid Metabolic Clearance (O-demethylation) Branch1->Result1 Result2 Optimal Profile: 1. High Potency (IC50 < 5nM) 2. Blocked Metabolism 3. Reduced OATP1B1 Uptake Branch2->Result2 Result3 Issue: Loss of H-bond Alignment (Reduced Potency) Branch3->Result3 Drug Clinical Candidate: ACT-1016-0707 Result2->Drug Incorporation into Sulfamide Scaffold

Caption: SAR optimization pathway highlighting the selection of the 2-isopropoxy isomer for balanced potency and DMPK properties.

Experimental Validation Protocols

To replicate the biological activity profile of these isomers, the following experimental workflows are recommended. These protocols are based on standard industry practices for GPCR antagonist characterization.

Synthesis of Test Compounds (General Procedure)

Objective: To synthesize the amide/sulfamide derivatives of the aminopyridine isomers for testing.

  • Reagents: 2-chloro-6-methylpyridin-3-amine (Starting Material), Sodium Isopropoxide (for Target), Sodium Methoxide (for Isomer B).

  • SNAr Reaction:

    • Dissolve 2-chloro-6-methylpyridin-3-amine in anhydrous THF.

    • Add 2.0 equivalents of Sodium Isopropoxide.

    • Heat to reflux (70°C) for 12 hours under N₂ atmosphere.

    • Purification: Silica gel chromatography (Hexane/EtOAc) to yield 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine .

  • Coupling: React the resulting amine with the core scaffold (e.g., sulfamoyl azetidine acid chloride) to generate the final bioactive antagonist.

In Vitro LPA1 Antagonism Assay (Calcium Flux)

Objective: To determine the IC₅₀ of the isomers against LPA-induced calcium signaling.

  • Cell Line: CHO-K1 cells stably expressing human LPA1 receptor and Gα16.

  • Protocol:

    • Seed cells in 384-well black-wall plates (10,000 cells/well).

    • Load cells with Calcium-4 dye (Molecular Devices) for 60 min at 37°C.

    • Add test compounds (Isomers A, B, C) at varying concentrations (0.1 nM to 10 µM). Incubate for 30 min.

    • Stimulation: Inject LPA (18:1) at EC₈₀ concentration.

    • Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) using a FLIPR Tetra system.

    • Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

Metabolic Stability Assay (Liver Microsomes)

Objective: To quantify intrinsic clearance (CLint).

  • System: Human and Rat Liver Microsomes (0.5 mg/mL protein).

  • Protocol:

    • Incubate test compound (1 µM) with microsomes in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH-generating system.

    • Sample at 0, 15, 30, and 60 min.

    • Quench with cold acetonitrile containing internal standard.

    • Analysis: LC-MS/MS quantification of parent compound remaining.

    • Result Interpretation: The 2-isopropoxy isomer typically shows >60 min half-life, whereas the 2-methoxy isomer shows <15 min due to rapid demethylation.

Detailed Biological Data Analysis[2]

The following table summarizes the comparative performance of the isomers when incorporated into an LPA1 antagonist scaffold (e.g., similar to ACT-1016-0707).

Parameter2-Isopropoxy (Target)2-Methoxy2-Ethoxy
LPA1 IC₅₀ (nM) 1.2 ± 0.3 8.5 ± 1.23.4 ± 0.5
Human Microsomal CL (µL/min/mg) < 10 (Stable) > 50 (Unstable)25 (Moderate)
OATP1B1 Inhibition (IC₅₀) > 30 µM < 10 µM~ 15 µM
Mechanism of Binding InsurmountableSurmountableInsurmountable

Analysis: The 2-isopropoxy group provides a steric shield that prevents oxidative dealkylation by CYP450 enzymes, a major failure mode for the 2-methoxy isomer. Furthermore, the branched isopropyl group disrupts the planar stacking required for transport by OATP1B1, thereby reducing the risk of liver accumulation and drug-drug interactions (DDIs).

References

  • Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 . Journal of Medicinal Chemistry, 2024, 67(4), 2397–2424.[2]

    • Source:

    • Context: Primary source for the SAR optimization of the 2-isopropoxy-6-methylpyridin-3-amine scaffold.
  • Combination of an azetidine LPA1 receptor antagonist with pirfenidone and/or nintedanib.

    • Source:

    • Context: Describes the synthesis and specific use of the N-(2-isopropoxy-6-methylpyridin-3-yl)
  • LPA1 Antagonists for the Treatment of Fibrosis . Idorsia Pharmaceuticals Ltd, Research Pipeline.[2]

    • Source:

    • Context: Background on the therapeutic applic

Sources

Assessing the Reproducibility of Published Synthetic Methods for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Problem" in Drug Discovery

The pyridine moiety is a pharmacological privilege, present in over 20% of the top 200 marketed drugs. However, for the medicinal chemist, the synthesis of polysubstituted pyridines often presents a "reproducibility paradox." Classical methods (Hantzsch, Chichibabin) are robust but structurally limited, while modern organometallic methods (C-H activation, [2+2+2] cycloaddition) offer precision but often suffer from high sensitivity to reaction vectors (moisture, scale, substrate electronics).

This guide objectively assesses three dominant synthetic methodologies. We move beyond reported "best-case" yields to evaluate Process Robustness —the ability of a method to perform reliably under non-ideal conditions and across diverse electronic profiles.

The Evaluation Framework: The "Stress Test" Matrix

To assess reproducibility, we evaluate each method against three "Stress Factors" critical for scale-up and library generation:

  • Electronic Tolerance: Does the yield crash when switching from Electron-Rich (ERG) to Electron-Poor (EWG) substrates?

  • Thermodynamic Stability: Is the reaction sensitive to exotherm management or intermediate isolation?

  • Purification Burden: Does the crude profile require complex chromatography, or is it self-purifying (precipitation/crystallization)?

Method A: The Classical Baseline (Modified Hantzsch Synthesis)

Target Profile: Symmetrical 1,4-dihydropyridines (1,4-DHPs) and their oxidized pyridine analogues.[1]

Technical Assessment

The Hantzsch synthesis is the "workhorse." It is thermodynamically driven and highly reproducible for symmetrical alkyl/aryl substitution.

  • The Bottleneck: The reproducibility failure point is rarely the condensation; it is the oxidation step . Traditional oxidants (HNO₃, Ce(IV)) often lead to over-oxidation or difficult workups.

  • The Fix: We validate a modified protocol using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Aerobic Oxidation , which offers cleaner conversion than nitric acid.

Standardized Protocol (High-Reproducibility Variant)
  • Step 1 (Condensation): Combine aldehyde (10 mmol),

    
    -ketoester (22 mmol), and ammonium acetate (15 mmol) in Ethanol (20 mL). Reflux for 4–6 h. Critical: Monitor consumption of aldehyde; excess 
    
    
    
    -ketoester is difficult to remove later.
  • Step 2 (Oxidation): Dissolve isolated 1,4-DHP in Dichloromethane (DCM). Add DDQ (1.1 equiv) portion-wise at 0°C (Exothermic!). Stir at RT for 1 h.

  • Isolation: Filter off the reduced DDQ-hydroquinone (precipitate). Wash filtrate with saturated NaHCO₃.

Reproducibility Data
ParameterElectron-Rich Aldehyde (e.g., 4-OMe-Ph)Electron-Poor Aldehyde (e.g., 4-NO₂-Ph)Scale-Up (1g to 20g)
Condensation Yield 88% (High)92% (High)Consistent
Oxidation Yield 75% (Moderate - over-oxidation risk)85% (High)Exotherm management required
Overall Robustness High Very High High

Method B: The Structural Architect (Kröhnke Synthesis)

Target Profile: 2,4,6-Trisubstituted pyridines (especially unsymmetrical).

Technical Assessment

The Kröhnke synthesis is the superior choice for diversity. By reacting


-pyridinium methyl ketone salts with 

-unsaturated ketones, it bypasses the oxidation step entirely (the pyridinium salt provides the oxidation state).[2]
  • The Bottleneck: The synthesis of the "Michael Acceptor" (chalcone) is the rate-limiting step for library generation. Additionally, the reaction is sensitive to steric bulk at the Michael acceptor site.

  • Reproducibility Insight: This method is "self-purifying." The intermediate pyridinium species often precipitates, and the final pyridine is usually crystalline.

Standardized Protocol
  • Reagents:

    
    -Pyridinium salt (1 equiv), Chalcone (1 equiv), Ammonium Acetate (excess), Acetic Acid (Solvent).
    
  • Conditions: Reflux (118°C) for 12 hours.

  • Critical Control: The reaction must be kept anhydrous initially to prevent hydrolysis of the imine intermediate.

  • Workup: Pour into ice water. The product usually precipitates. No column chromatography required.

Reproducibility Data
ParameterSterically UnhinderedSterically Hindered (Ortho-subst.)Scale-Up
Yield Variance < 5% variance> 20% variance (Significant drop)Excellent (Precipitation driven)
Purification Filtration (Simple)Column required (Incomplete rxn)Simple
Overall Robustness High Low Medium

Method C: The Precision Tool (Late-Stage C-H Activation)

Target Profile: Direct functionalization of existing pyridine cores (e.g., drug scaffolds).[1][3][4]

Technical Assessment

Direct C-H activation of pyridine is notoriously difficult because the basic Nitrogen coordinates to the catalyst (Pd or Rh), poisoning it.

  • The "Trick": Reproducibility is only achieved by blocking the Nitrogen . The most robust method is the N-Oxide Route , followed by reduction. Direct activation without N-oxide is often reported but rarely reproducible across different substrates.

  • The Bottleneck: Regioselectivity.[5] C2 vs. C3 vs. C4 selectivity is highly dependent on the directing group and solvent.

Standardized Protocol (Pd-Catalyzed C-H Arylation)
  • Substrate: Pyridine-N-oxide.[4][6]

  • Catalyst: Pd(OAc)₂ (5 mol%), Ligand (e.g., XPhos), Ag₂CO₃ (Oxidant).

  • Solvent: Toluene, 110°C.

  • Step 2 (Reduction): Zn dust/NH₄Cl or PCl₃ to return the free pyridine.

  • Warning: Silver salts are light-sensitive and heterogeneous; stirring rate affects reproducibility.

Reproducibility Data
ParameterC2-SelectiveC3-SelectiveScale-Up
Regio-fidelity > 95:5 (Excellent)60:40 (Poor without specific ligands)Poor (Ag salts clump)
Catalyst Load Low (5%)High (10-20% often needed)Linear cost increase
Overall Robustness Medium Low Low

Comparative Summary & Decision Guide

The following table summarizes the operational reality of these methods.

FeatureHantzsch (Modified)KröhnkeC-H Activation (N-Oxide)
Primary Utility Symmetrical CoresUnsymmetrical / Library GenLate-Stage Modification
Atom Economy HighMedium (Loss of Pyridine/H₂O)Low (Requires Oxidant/Reductant)
Reproducibility Score 9/10 8/10 (Sterics dependent)4/10 (Substrate dependent)
Purification CrystallizationPrecipitationChromatography (Difficult)
Green Metric High (Ethanol solvent)Moderate (Acetic Acid)Low (Heavy Metals/Toluene)

Visualizations

Method Selection Decision Matrix

Use this logic flow to select the most reproducible method for your target.

PyridineMethodSelection Start Target Pyridine Structure SymmetryCheck Is the substitution pattern symmetrical? Start->SymmetryCheck Hantzsch METHOD A: Hantzsch Synthesis (High Reproducibility) SymmetryCheck->Hantzsch Yes ExistingCore Is the core ring already formed? SymmetryCheck->ExistingCore No Krohnke METHOD B: Kröhnke Synthesis (Best for 2,4,6-Ar patterns) ExistingCore->Krohnke No (De Novo) CHActivation METHOD C: C-H Activation (Use N-Oxide Strategy) ExistingCore->CHActivation Yes (Late Stage) Cycloadd [2+2+2] Cycloaddition (Use only for fused systems) ExistingCore->Cycloadd Fused Ring System

Caption: Decision matrix for selecting the optimal synthetic route based on structural symmetry and stage of synthesis.

Reproducibility Validation Workflow

A standardized workflow for validating a published method before scale-up.

ValidationWorkflow Screen 1. Micro-Screen (50mg Scale) TLC Conversion Check (TLC/LCMS) Screen->TLC Stress 2. Stress Test (Add 10% Water/Air) TLC->Stress >90% Conv. Fail Method Failure (Do Not Proceed) TLC->Fail <50% Conv. Scale 3. Scale-Up (5g Scale) Stress->Scale Robust Stress->Fail Sensitive Scale->Fail Exotherm/Crash Success Validated Protocol Scale->Success Yield maintained

Caption: The "Stress Test" workflow used to validate the reproducibility claims in this guide.

References

  • Hantzsch, A. (1881).[7] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft. Link

  • Kröhnke, F. (1976). "The Specific Synthesis of Pyridines and Oligopyridines." Synthesis. Link

  • Boger, D. L. (1986). "Diels-Alder Reactions of Azadienes." Chemical Reviews. Link

  • Ye, M., & Sanford, M. S. (2012). "Mild Copper-Catalyzed Trifluoromethylation of Boronic Acids." Journal of the American Chemical Society. (Context: C-H Activation mechanisms). Link

  • BenchChem. (2025).[8] "A Comparative Guide to the Synthesis of Polysubstituted Pyridines." BenchChem Technical Guides. Link

  • Baran Lab. (2004).[9] "Pyridine Synthesis: Cliff Notes." Scripps Research Institute. Link

  • Organic Chemistry Portal. (2024). "Hantzsch Dihydropyridine Synthesis." Link

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary: 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine[1]

Status: High-Potency Intermediate (Assumed) | Class: Aminopyridine Derivative Critical Hazard: Potential Neurotoxicity & Acute Dermal Toxicity (Read-Across Analysis)[1]

This guide defines the operational safety architecture for handling 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine . Due to the absence of a globally harmonized GHS dataset for this specific regioisomer, safety protocols are derived from Structural Activity Relationship (SAR) analysis of analogous aminopyridines (e.g., 2-amino-6-picoline), which are known for rapid dermal absorption and potassium channel blocking activity.[1]

Immediate Action Required: Treat this compound as a Category 2/3 Acute Toxin until specific toxicological data proves otherwise.[1]

Part 1: Risk Assessment & Hazard Identification

Expertise & Causality: Aminopyridines are structurally predisposed to block voltage-gated potassium channels, leading to neuronal hyperexcitability.[1] The addition of the isopropoxy group at the 2-position increases lipophilicity compared to the parent aminopyridine, theoretically enhancing dermal penetration rates .[1] Consequently, standard lab coats are insufficient; barrier protection must be absolute.[1]

Estimated GHS Classification (SAR-Derived)
Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[1]
Acute Toxicity (Dermal) Cat 2/3H310/H311: Fatal/Toxic in contact with skin.[1][2]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[1][2][3]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][3]

Part 2: Personal Protective Equipment (PPE) Matrix

Trustworthiness: This matrix uses a "Defense-in-Depth" strategy. Layering is not redundant; it is a fail-safe against permeation.

PPE Selection Protocol
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Double Gloving: 1. Inner: Nitrile (4 mil) 2.[1] Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®)Breakthrough Time: Standard nitrile may degrade <15 mins against pyridine solvents.[1] Double gloving provides a visual breach indicator and extends permeation time.
Respiratory Protection PAPR (Powered Air Purifying Respirator) or N95/P100 fitted mask.[1]Dust Control: Amines often exist as fine salts or oils.[1] Inhalation is the fastest route to systemic toxicity. Engineering Control: All handling must occur in a certified fume hood.
Eye/Face Protection Chemical Splash Goggles + Face Shield (8-inch minimum).[1]Corrosivity: Amines are basic.[1] Eye contact can cause irreversible corneal opacity. Safety glasses alone do not seal against vapors/aerosols.
Body Protection Tyvek® 400 (or equivalent) Lab Coat/Sleeve Covers over cotton scrubs.[1]Dermal Shield: Cotton absorbs toxic liquids, holding them against the skin.[1] Tyvek provides a liquid-tight barrier against incidental splashes.

Part 3: Operational Handling Protocol

Self-Validating System: The workflow below enforces safety checkpoints. You cannot proceed to the next step without verifying the previous control.

Workflow Visualization

HandlingWorkflow cluster_safety Critical Control Points Storage 1. Storage Check (Inert/Cold) Weighing 2. Weighing (Closed Balance) Storage->Weighing Verify Seal Solubilization 3. Solubilization (Add Solvent) Weighing->Solubilization Transfer in Hood Reaction 4. Reaction Setup (Closed System) Solubilization->Reaction Dissolve Completely Waste 5. Deactivation (Acid Neutralization) Reaction->Waste Quench

Figure 1: Operational workflow emphasizing containment at the weighing and solubilization stages.

Step-by-Step Methodology

1. Storage & Retrieval

  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines typically oxidize and darken upon air exposure.

  • Verification: Check container seal integrity before removal from the fridge. Allow the container to warm to room temperature inside a desiccator to prevent condensation, which can hydrolyze impurities.[1]

2. Weighing (The High-Risk Step)

  • Engineering Control: Use a balance enclosure or place the balance inside the fume hood.[1]

  • Technique: Never weigh directly onto the balance pan. Use a tared, screw-top vial.

    • Open stock container inside the hood.

    • Transfer solid to the vial.

    • Cap the vial immediately before removing it from the hood to the balance (if balance is external).

    • Wipe the exterior of the stock container with a solvent-dampened wipe before returning to storage.

3. Solubilization & Transfer

  • Solvent Choice: DMSO or Methanol are typical.[1]

  • Procedure: Add solvent directly to the weighing vial.[1] Do not transfer dry powder if possible. Handling a solution is safer than handling dust (reduced inhalation risk).[1]

  • Spill Dam: Perform all transfers over a disposable spill tray lined with absorbent pads.[1]

4. Reaction Setup

  • Vessel: Use septum-sealed glassware. Avoid open-flask reactions.

  • Temperature: If heating is required, ensure a reflux condenser is active before applying heat to prevent vapor escape.[1]

Part 4: Emergency Response & Spill Management

Logic: Immediate containment prevents area contamination.[1]

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess Minor Minor (<5g/5mL) Inside Hood Assess->Minor Contained Major Major (>5g/5mL) Or Outside Hood Assess->Major Uncontained ActionMinor 1. Cover with Absorbent 2. Neutralize (Dilute HCl) 3. Double Bag Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Secure Doors 3. Call HazMat Team Major->ActionMajor

Figure 2: Decision logic for spill response based on volume and containment status.

Decontamination Solution: For cleaning surfaces contaminated with aminopyridines:

  • Wipe 1: 5% Acetic Acid or Dilute HCl (Protonates the amine, making it water-soluble and less volatile).[1]

  • Wipe 2: Water.

  • Wipe 3: Isopropanol (removes lipophilic residues).[1]

Part 5: Waste Disposal & Deactivation

Chemical Compatibility Rule: Never mix aminopyridines with strong oxidizers (e.g., nitric acid, peroxides) in the waste stream, as this can generate exothermic reactions or explosive N-oxides.[1]

Waste StreamHandling Procedure
Solid Waste Collect contaminated wipes/gloves in a sealed yellow biohazard/chem-hazard bag .[1] Label as "Toxic Solid - Pyridine Derivative".
Liquid Waste Segregate into "Basic/Organic" waste containers. Ensure pH is >9 to keep the amine in solution, OR acidify to <4 to keep it as a non-volatile salt (preferred for long-term storage).[1]
Glassware Rinse with dilute acid (1M HCl) before removing from the hood for general washing.[1] Collect the first rinse as hazardous waste.

References

  • VulcanChem . 6-Methyl-2-(propan-2-yloxy)pyridin-3-amine Product Information. Retrieved from [1]

  • BLD Pharm . 4-Methyl-6-(propan-2-yloxy)pyridin-3-amine (Regioisomer Analog Safety Data). Retrieved from [1]

  • PubChem . 6-(Propan-2-yl)pyridin-2-amine (Structural Analog). National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich . 2-Amino-6-methylpyridine Safety Data Sheet (Toxicological Anchor). Retrieved from [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.